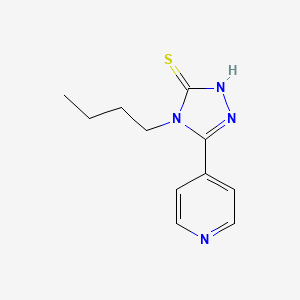

4-Butyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol

説明

BenchChem offers high-quality 4-Butyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H14N4S |

|---|---|

分子量 |

234.32 g/mol |

IUPAC名 |

4-butyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C11H14N4S/c1-2-3-8-15-10(13-14-11(15)16)9-4-6-12-7-5-9/h4-7H,2-3,8H2,1H3,(H,14,16) |

InChIキー |

MYLSYJGFLVMXDW-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C(=NNC1=S)C2=CC=NC=C2 |

製品の起源 |

United States |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. As a molecule of interest for researchers in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document serves as an in-depth resource, offering predicted spectral data based on established principles and literature values for analogous structures. It further outlines a robust experimental protocol for its synthesis and subsequent NMR analysis, ensuring scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this compound.

Introduction: The Significance of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The incorporation of a pyridine ring may further enhance these biological or physiological activities.[1] The title compound, 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, combines these key pharmacophores with a butyl group, which can modulate lipophilicity and, consequently, the pharmacokinetic profile of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[5] This guide provides a predictive yet detailed exploration of the ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to provide a clear fingerprint of the molecule, with distinct signals for the butyl chain, the pyridine ring, and the thiol/thione tautomeric proton. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: Predicted ¹H NMR Data for 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| SH (thiol) | 12.5 - 14.0 | Broad Singlet | 1H | - |

| H-2', H-6' (Pyridine) | ~ 8.7 | Doublet | 2H | ~ 6.0 |

| H-3', H-5' (Pyridine) | ~ 7.8 | Doublet | 2H | ~ 6.0 |

| N-CH ₂(CH₂)₂CH₃ | ~ 4.2 | Triplet | 2H | ~ 7.5 |

| N-CH₂C H₂(CH₂)CH₃ | ~ 1.8 | Sextet | 2H | ~ 7.5 |

| N-(CH₂)₂C H₂CH₃ | ~ 1.4 | Sextet | 2H | ~ 7.5 |

| N-(CH₂)₃C H₃ | ~ 0.9 | Triplet | 3H | ~ 7.5 |

Rationale for Predicted ¹H Chemical Shifts

-

Thiol Proton (SH): The proton of the thiol group in 1,2,4-triazole-3-thiol derivatives is known to be highly deshielded and often appears as a broad singlet in the range of 12.5-14.0 ppm.[1][6] Its broadness is a result of chemical exchange and quadrupolar broadening from adjacent nitrogen atoms. This proton is also exchangeable with D₂O.[7]

-

Pyridine Protons (H-2', H-6', H-3', H-5'): The protons on the pyridine ring are expected to appear in the aromatic region. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded due to the electron-withdrawing nature of the nitrogen atom and are predicted to resonate at approximately 8.7 ppm as a doublet.[8][9] The meta protons (H-3' and H-5') will appear slightly upfield, around 7.8 ppm, also as a doublet.

-

Butyl Group Protons: The protons of the butyl chain will exhibit characteristic aliphatic signals. The methylene group attached to the triazole nitrogen (N-CH₂) is the most deshielded of the butyl protons, with a predicted chemical shift of around 4.2 ppm due to the inductive effect of the heterocyclic ring.[10][11] The subsequent methylene groups will appear progressively upfield, and the terminal methyl group will be the most shielded, appearing at approximately 0.9 ppm.[10]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thione) | ~ 168.0 |

| C-5 (Triazole) | ~ 150.0 |

| C-2', C-6' (Pyridine) | ~ 150.0 |

| C-4' (Pyridine) | ~ 138.0 |

| C-3', C-5' (Pyridine) | ~ 122.0 |

| N-C H₂(CH₂)₂CH₃ | ~ 45.0 |

| N-CH₂C H₂(CH₂)CH₃ | ~ 30.0 |

| N-(CH₂)₂C H₂CH₃ | ~ 20.0 |

| N-(CH₂)₃C H₃ | ~ 13.5 |

Rationale for Predicted ¹³C Chemical Shifts

-

Triazole and Thione Carbons: The C=S carbon of the thione tautomer is expected to be the most downfield signal in the spectrum, around 168.0 ppm.[1] The C-5 carbon of the triazole ring, attached to the pyridine ring, is also significantly deshielded and predicted to be around 150.0 ppm.[5][12]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are well-established. The carbons adjacent to the nitrogen (C-2' and C-6') are the most deshielded, appearing around 150.0 ppm. The C-4' carbon, to which the triazole is attached, will be a quaternary carbon at approximately 138.0 ppm. The C-3' and C-5' carbons will be the most shielded of the pyridine carbons, at around 122.0 ppm.

-

Butyl Group Carbons: The carbons of the n-butyl group will appear in the aliphatic region of the spectrum. The carbon directly attached to the nitrogen (N-CH₂) will be the most deshielded at approximately 45.0 ppm.[13] The chemical shifts of the other carbons will decrease as their distance from the electronegative triazole ring increases, with the terminal methyl carbon appearing at approximately 13.5 ppm.[13][14]

Experimental Protocols

Synthesis of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The synthesis can be achieved through a multi-step process, adapted from established literature procedures for similar compounds.[1][15]

Caption: Synthetic workflow for 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Step-by-step methodology:

-

Formation of Potassium Dithiocarbazinate: To a solution of isonicotinic acid hydrazide in ethanol, add potassium hydroxide and stir until dissolved. Cool the mixture in an ice bath and add carbon disulfide dropwise. Stir the reaction mixture for several hours at room temperature. The resulting potassium dithiocarbazinate salt can be precipitated with the addition of dry ether and collected by filtration.

-

Cyclization to form the Triazole: The potassium dithiocarbazinate intermediate is then refluxed with butylhydrazine in an appropriate solvent (e.g., ethanol or water) for several hours. During the reflux, hydrogen sulfide gas will be evolved.

-

Isolation and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

NMR Sample Preparation and Data Acquisition

Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. Proton decoupling should be employed to simplify the spectrum.

Structural Visualization and NMR Correlations

Caption: Molecular structure of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a compound of significant interest in medicinal chemistry. The predicted chemical shifts and coupling constants, based on established spectroscopic principles and data from analogous structures, offer a robust framework for the structural verification of this molecule. The outlined synthesis and NMR analysis protocols provide a clear and reproducible methodology for researchers. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel heterocyclic compounds.

References

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved March 4, 2026, from [Link]

- Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of the Chemical Society of Pakistan, 37(3), 568-575.

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved March 4, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Retrieved March 4, 2026, from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved March 4, 2026, from [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra for (a) regular butyl rubber and (b) epoxidized butyl.... Retrieved March 4, 2026, from [Link]

-

MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved March 4, 2026, from [Link]

-

ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved March 4, 2026, from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved March 4, 2026, from [Link]

-

YouTube. (2024, June 16). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved March 4, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. Retrieved March 4, 2026, from [Link]

-

ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved March 4, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved March 4, 2026, from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved March 4, 2026, from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved March 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. Retrieved March 4, 2026, from [Link]

-

Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][16][17]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved March 4, 2026, from [Link]

-

MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol. Retrieved March 4, 2026, from [Link]

-

PMC. (2013, October 5). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved March 4, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved March 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][16][17]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved March 4, 2026, from [Link]

-

SpectraBase. (n.d.). 4H-1,2,4-Triazole-3-thiol, 4-(4-methoxyphenyl)-5-(4-pyridyl)-. Retrieved March 4, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 16. acdlabs.com [acdlabs.com]

- 17. researchgate.net [researchgate.net]

"solubility of 4-Butyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol in different solvents"

An In-Depth Technical Guide to the Solubility of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone property that dictates its potential for therapeutic success.[1][2] It is not merely a physical constant but a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility can face significant hurdles in formulation and in vivo efficacy, often leading to the costly failure of promising drug candidates.[3] This guide provides a comprehensive exploration of the solubility of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound representative of a class with significant therapeutic interest.[4][5][6] By understanding and meticulously characterizing its solubility, researchers can unlock its full therapeutic potential.

Introduction to 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Molecular Structure and Physicochemical Context

4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, which are integral to many pharmaceutical agents.[5][6] The structure features a five-membered triazole ring with three nitrogen atoms, a butyl group at the N4 position, a pyridin-4-yl group at the C5 position, and a thiol group at the C3 position.

The presence of the triazole and pyridine rings, with their nitrogen atoms, allows for hydrogen bonding, which significantly influences the molecule's interaction with various solvents.[7] The butyl group introduces a nonpolar, aliphatic character, while the thiol group can exhibit both weak acidity and hydrogen bonding capabilities. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the solvent's properties.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of the solid that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[3][8] For a crystalline solid, this process involves two key energy considerations:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solid's crystal lattice together.

-

Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.

A compound's solubility is favored when the solvation energy is comparable to or exceeds the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Given the structure of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, we can anticipate its solubility behavior:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The triazole and pyridine nitrogens, along with the thiol group, can act as hydrogen bond acceptors and donors, respectively. This suggests potential solubility in protic solvents. However, the nonpolar butyl group may limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the thiol proton and any N-H tautomers of the triazole ring. The overall polarity of these solvents should also accommodate the polar functionalities of the molecule.

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of the significant polar functionalities (triazole, pyridine, thiol) is likely to result in poor solubility in nonpolar solvents, where the solvation energy would be insufficient to overcome the crystal lattice energy.

Experimental Determination of Solubility

The two primary methods for solubility assessment are kinetic and thermodynamic solubility.[3]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3] It's a high-throughput method often used in early drug discovery for rank-ordering compounds.[3][8]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a given solvent.[3][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

For a comprehensive understanding, this guide will focus on the determination of thermodynamic solubility.

Proposed Solvents for Solubility Screening

Based on the structural analysis, a range of solvents with varying polarities and hydrogen bonding capabilities should be selected for a thorough solubility assessment.

| Solvent Class | Recommended Solvents | Rationale |

| Polar Protic | Water (at various pH values), Ethanol, Methanol, Isopropanol | To assess the impact of hydrogen bonding and polarity. pH variation is crucial for ionizable compounds. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | To evaluate solubility in solvents that are strong hydrogen bond acceptors. DMSO is a common solvent for initial stock solutions in biological assays.[9] |

| Nonpolar | Hexane, Toluene | To establish the lower limits of solubility and confirm the impact of the polar functional groups. |

| Biorelevant Media | Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (FaSSIF, FeSSIF) | To predict in vivo solubility and absorption, which is critical for drug development. These media contain bile salts and phospholipids that can enhance solubility.[8] |

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Objective: To determine the equilibrium solubility of the target compound in a panel of selected solvents at a controlled temperature.

Materials:

-

4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (solid, crystalline form)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Workflow Visualization:

Caption: Experimental workflow for thermodynamic solubility determination using the shake-flask method.

Step-by-Step Procedure:

-

Preparation of Vials:

-

Add an excess amount of solid 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol to a series of vials. "Excess" ensures that a saturated solution is formed, with undissolved solid remaining. A general starting point is to add enough solid so that it is clearly visible after the equilibration period.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any fine particulate matter that could interfere with the analysis.[1]

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of the compound in each solvent at known concentrations.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC method. A reverse-phase C18 column is often a good starting point for this type of molecule. The mobile phase will need to be optimized to achieve good peak shape and resolution.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.

-

Self-Validating System and Trustworthiness:

-

Visual Confirmation: After equilibration, there must be visible undissolved solid in the vials. The absence of solid indicates that the solubility is higher than the amount added, and the experiment should be repeated with more compound.

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24 and 48 hours) and finding no significant change in the measured concentration provides confidence that equilibrium has been reached.

-

Solid-State Analysis: To ensure the solid form has not changed during the experiment (e.g., from an anhydrous to a hydrated form, or a different polymorph), it is good practice to recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[1]

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Solubility |

| Water (pH 7.4) | Polar Protic | Data | Data | e.g., Sparingly soluble |

| Ethanol | Polar Protic | Data | Data | e.g., Soluble |

| Methanol | Polar Protic | Data | Data | e.g., Freely soluble |

| Isopropanol | Polar Protic | Data | Data | e.g., Soluble |

| DMSO | Polar Aprotic | Data | Data | e.g., Very soluble |

| DMF | Polar Aprotic | Data | Data | e.g., Very soluble |

| Acetonitrile | Polar Aprotic | Data | Data | e.g., Soluble |

| Hexane | Nonpolar | Data | Data | e.g., Insoluble |

| Toluene | Nonpolar | Data | Data | e.g., Very slightly soluble |

| FaSSIF (pH 6.5) | Biorelevant Media | Data | Data | e.g., Sparingly soluble |

Interpretation of Results:

The solubility data will provide critical insights for drug development professionals:

-

Formulation Development: High solubility in a particular solvent system can guide the selection of excipients and vehicles for oral or parenteral formulations. For instance, good solubility in ethanol/water mixtures might suggest the feasibility of a liquid formulation.

-

Preclinical Studies: Knowledge of solubility in aqueous buffers is essential for designing in vitro assays and in vivo studies. Poor aqueous solubility may necessitate the use of co-solvents or other formulation strategies to achieve the desired exposure in animal models.

-

Structure-Activity Relationship (SAR) and Lead Optimization: If the solubility is found to be a limiting factor, medicinal chemists can use this information to guide the synthesis of new analogues with modified physicochemical properties to improve solubility while maintaining biological activity.

Logical Relationship Visualization:

Caption: Relationship between compound properties, solubility measurement, and drug development implications.

Conclusion

A thorough understanding of the solubility of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is not an academic exercise but a fundamental requirement for its successful development as a therapeutic agent. By employing robust and well-validated methods like the shake-flask protocol, researchers can obtain reliable data that will inform critical decisions throughout the drug development pipeline. This guide provides the theoretical foundation and practical framework for a comprehensive solubility assessment, empowering scientists to navigate the challenges of formulation and bioavailability and ultimately, to accelerate the journey from a promising molecule to a life-changing medicine.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- 1,2,4-Triazole | Solubility of Things. Solubility of Things.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.

- Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines. (2014).

- 1,2,4-Triazole 98 288-88-0. Sigma-Aldrich.

- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Deriv

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. 1,2,4-三氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. raytor.com [raytor.com]

- 9. scirp.org [scirp.org]

Comprehensive Technical Guide: Tautomeric Forms of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in modern drug discovery and materials science, renowned for its diverse biological activities and coordination capabilities. A critical, yet often overlooked, physicochemical property of these molecules is their ability to undergo thione-thiol tautomerism .

For the specific derivative 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , this tautomeric equilibrium dictates its solubility, membrane permeability, receptor binding affinity, and chemical reactivity. This technical guide provides an in-depth analysis of the mechanistic basis of this prototropic shift, the quantum chemical parameters defining its stability, and the self-validating experimental protocols required to synthesize and analytically discriminate between the two tautomeric forms.

Mechanistic Framework: The Thione-Thiol Prototropic Shift

The tautomerism of 4-butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves a [1,3]-prototropic shift between the exocyclic sulfur atom and the adjacent endocyclic nitrogen (N2) atom.

-

The Thiol Form (4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol): Characterized by a distinct carbon-sulfur single bond (C-SH) and an endocyclic C=N double bond. This form is generally more lipophilic and is often the bioactive conformation that interacts with specific lipophilic receptor pockets or coordinates with metalloenzymes.

-

The Thione Form (4-Butyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione): Characterized by a carbon-sulfur double bond (C=S) and a protonated endocyclic nitrogen (N-H). Due to the highly polarized nature of the thioamide linkage, this form possesses a significantly higher dipole moment.

The equilibrium is highly dependent on the microenvironment. In the solid state and in polar protic solvents, the thione form is overwhelmingly dominant due to strong intermolecular hydrogen bonding and dipole-dipole stabilization[1]. Conversely, the thiol form can be stabilized in non-polar environments or the gas phase[2].

Fig 1: Prototropic shift driving the thione-thiol tautomeric equilibrium.

Quantum Chemical Profiling & Electronic Properties

To understand the causality behind the thermodynamic preference for the thione form, Density Functional Theory (DFT) calculations—specifically at the B3LYP/6-311G(d,p) level—are employed[3]. Studies on closely related 4-alkyl-5-(pyridin-4-yl) derivatives reveal that the thione form is energetically favored due to superior resonance stabilization across the triazole ring[4].

The 4-butyl substitution provides significant steric bulk and lipophilicity, which slightly lowers the energy barrier for the prototropic shift in non-polar solvents compared to smaller alkyl derivatives. The pyridin-4-yl group acts as an electron-withdrawing moiety, further polarizing the triazole core.

Table 1: Comparative DFT Quantum Chemical Parameters

Data extrapolated from B3LYP/6-311G(d,p) calculations of analogous 4-alkyl-5-(pyridin-4-yl)-1,2,4-triazole derivatives[3][4].

| Parameter | Thione Tautomer (=S) | Thiol Tautomer (-SH) | Mechanistic Implication |

| Relative Energy (ΔE) | 0.00 kcal/mol (Reference) | +5.8 to +7.2 kcal/mol | Thione is thermodynamically more stable in standard states. |

| Dipole Moment (μ) | ~5.6 Debye | ~2.3 Debye | Thione interacts strongly with polar mobile phases (e.g., in HPLC). |

| HOMO Energy | -6.12 eV | -6.45 eV | Thione is a better electron donor (higher HOMO). |

| LUMO Energy | -2.05 eV | -1.88 eV | Thiol is more resistant to nucleophilic attack. |

| Energy Gap (ΔE_gap) | 4.07 eV | 4.57 eV | Thione exhibits higher chemical reactivity and polarizability. |

Analytical Discrimination: High-Resolution HPLC-MS/MS

Traditional spectroscopic methods (FT-IR, NMR) often struggle to quantify tautomeric ratios in complex solutions due to rapid interconversion rates. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a kinetic snapshot of the equilibrium[1][5].

Causality in Chromatographic Separation

In Reversed-Phase Liquid Chromatography (RPLC) using a non-polar C18 stationary phase, separation is driven by hydrophobicity. Because the thione tautomer possesses a highly polarized C=S bond and a larger dipole moment (Table 1), it interacts less favorably with the non-polar stationary phase and more favorably with the polar mobile phase. Consequently, the thione form elutes first , followed by the more lipophilic thiol form[1].

Experimental Protocol 1: Self-Validating HPLC-MS/MS Tautomer Quantification

Objective: Separate and quantify the thione and thiol tautomers, utilizing a pH-shift mechanism to self-validate peak identities.

-

Sample Preparation: Dissolve 1 mg of 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in 1 mL of Methanol/Water (50:50, v/v).

-

Chromatographic Setup:

-

Column: Zorbax Stable Bond RP-18 (or equivalent C18 column)[5].

-

Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic elution at 40% B to prevent solvent-induced tautomeric shifts during the run.

-

-

Mass Spectrometry (ESI-QTOF-MS): Operate in positive electrospray ionization mode (ESI+). Monitor for the protonated molecular ion

. -

Self-Validation Step (The pH Shift):

-

Causality: To prove the peaks correspond to tautomers and not impurities, prepare a second sample using a mobile phase buffered to pH 8.0 (using ammonium bicarbonate).

-

Observation: At basic pH, the thiol group (-SH) is deprotonated to form a thiolate anion (-S⁻). This drives the equilibrium entirely toward the thiol/thiolate species. The first peak (thione) will drastically decrease in area, while the second peak (thiol) will proportionally increase[1]. This stoichiometric mass balance validates the tautomeric assignment.

-

Fig 2: Self-validating HPLC-MS/MS workflow for tautomer discrimination.

Experimental Protocol 2: Chemical Synthesis and Isolation

The synthesis of the target molecule relies on the base-catalyzed cyclization of a thiosemicarbazide intermediate. This protocol is designed to ensure high purity by exploiting the acid-base properties of the tautomeric system.

Step 1: Formation of the Thiosemicarbazide Intermediate

-

Procedure: Dissolve 10 mmol of isonicotinic acid hydrazide in 30 mL of absolute ethanol. Add 10.5 mmol of butyl isothiocyanate dropwise. Reflux the mixture for 4 hours.

-

Causality: The highly nucleophilic terminal amine of the hydrazide attacks the electrophilic central carbon of the isothiocyanate, forming the intermediate quantitatively. Cool to room temperature and filter the precipitated intermediate.

Step 2: Base-Catalyzed Cyclization

-

Procedure: Suspend the intermediate in 20 mL of 2M aqueous Sodium Hydroxide (NaOH). Reflux for 6 hours.

-

Causality: The strong base deprotonates the intermediate, increasing the nucleophilicity of the internal nitrogen. This nitrogen attacks the carbonyl carbon, expelling a water molecule and driving the thermodynamic formation of the 1,2,4-triazole ring. In this basic medium, the product exists entirely as the highly soluble sodium thiolate salt.

Step 3: Isoelectric Precipitation (Self-Purification)

-

Procedure: Cool the solution in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise under vigorous stirring until the pH reaches ~4.5 to 5.0.

-

Causality: Neutralizing the solution to the molecule's isoelectric point protonates the thiolate anion back to the thiol/thione equilibrium mixture. Because the neutral thione form (which dominates in the solid state) has drastically lower aqueous solubility than the charged thiolate, the pure product precipitates out of solution. Filter, wash with cold water, and recrystallize from ethanol.

Fig 3: Stepwise synthetic route for 4-Butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

References

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link][1]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives PubMed / National Institutes of Health (NIH) URL: [Link][2]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Journal of Chromatographic Science | Oxford Academic URL:[Link][5]

-

Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism Indian Journal of Chemical Technology (IJCT) / NIScPR URL:[Link][4]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. <strong>Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism</strong> | OMER | Indian Journal of Chemical Technology (IJCT) [op.niscair.res.in]

- 5. academic.oup.com [academic.oup.com]

"potential biological activities of novel 1,2,4-triazole-3-thiol derivatives"

An In-Depth Technical Guide to the Potential Biological Activities of Novel 1,2,4-Triazole-3-thiol Derivatives

Foreword: The Enduring Potential of the 1,2,4-Triazole Scaffold

As a Senior Application Scientist, my focus is on the practical intersection of chemistry and biology—where a molecule's structure dictates its function and, ultimately, its therapeutic potential. The 1,2,4-triazole nucleus is a classic example of a "privileged scaffold" in medicinal chemistry.[1] Its unique arrangement of nitrogen atoms imparts a favorable combination of metabolic stability, hydrogen bonding capability, and dipole character, allowing it to interact with a wide array of biological targets with high affinity.[1][2] The addition of a thiol group at the 3-position further enhances its versatility, providing a reactive handle for substitution and influencing its electronic properties.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized, field-proven perspective on evaluating the biological activities of novel 1,2,4-triazole-3-thiol derivatives. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative, verifiable references.

Foundational Synthesis: Creating the Core Scaffold

Before exploring biological activity, we must first understand how these compounds are made. The synthetic route chosen not only determines yield and purity but also the feasibility of creating diverse libraries for structure-activity relationship (SAR) studies. The most robust and widely adopted method for synthesizing the 4,5-disubstituted-1,2,4-triazole-3-thiol core is the alkaline-mediated cyclization of 1,4-disubstituted thiosemicarbazides.[3][4][5]

The causality is elegant: a carboxylic acid hydrazide is reacted with an appropriate isothiocyanate to form the linear thiosemicarbazide precursor.[6] This intermediate possesses all the necessary atoms in the correct sequence. The application of a strong base (typically NaOH or KOH) then catalyzes an intramolecular cyclodehydration, a thermodynamically favorable ring-closure reaction, to yield the stable five-membered triazole-3-thiol ring.[4][7] This two-step process is highly effective for generating a wide variety of derivatives, as the diversity is introduced through the initial choices of hydrazide and isothiocyanate.

Caption: General synthesis pathway for 1,2,4-triazole-3-thiol derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 1,2,4-triazole are foundational to many commercial antifungal agents, including fluconazole and itraconazole.[3][4] This inherent potential extends robustly to novel 1,2,4-triazole-3-thiol compounds, which have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria and pathogenic fungi.[8][9]

The presence of the triazole ring, a bioisostere of other five-membered heterocycles, is key to its antimicrobial action.[4] While specific mechanisms vary, the scaffold often interferes with essential microbial enzymes or disrupts cell membrane integrity. The thiol group and substitutions at the N4 and C5 positions are critical for modulating this activity, influencing lipophilicity (for cell penetration) and steric/electronic interactions with the target site.

Data Presentation: Antimicrobial Activity

Quantitative evaluation is typically expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound ID | Target Organism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |

| T-427 | S. aureus | 31.25 | Ciprofloxacin | 6.25 |

| T-427 | E. coli | 62.5 | Ciprofloxacin | 6.25 |

| T-315 | C. albicans | 40.62 | Fluconazole | 6.25 |

| T-4 | E. faecalis | 41.79 | Ampicillin | 8.0 |

| T-6 | S. epidermidis | 40.62 | Ampicillin | 8.0 |

| (Note: Data is representative based on values reported in the literature[4][10][11].) |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system because it includes positive (no drug) and negative (no bacteria) controls, ensuring that any observed inhibition is due to the test compound and not other factors.

Objective: To determine the minimum inhibitory concentration (MIC) of novel triazole derivatives against selected microbial strains.

Materials:

-

Test compounds dissolved in DMSO (e.g., 1 mg/mL stock).

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

-

Reference antibiotics (e.g., Ciprofloxacin, Fluconazole).

-

Spectrophotometer or plate reader.

Methodology:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. This creates a concentration gradient.[12]

-

Inoculation: Dilute the standardized microbial suspension in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to each well.

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only broth.

-

Reference Control: A row dedicated to a serial dilution of a standard antibiotic.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the absorbance at 600 nm.

Anticancer Activity: Targeting Uncontrolled Proliferation

The 1,2,4-triazole scaffold is a validated pharmacophore in oncology, with derivatives showing promise against various cancer cell lines, including melanoma, breast, and pancreatic cancers.[13][14][15] The mechanism of action is often tied to the inhibition of critical signaling kinases or the induction of apoptosis.[1] The structural diversity achievable with triazole-3-thiols allows for fine-tuning interactions within the ATP-binding pockets of kinases or with other cellular targets.[1]

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%.

| Compound ID | Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) |

| Hydrazone 17 | IGR39 (Melanoma) | ~5.0 | Doxorubicin | < 1.0 |

| Hydrazone 18 | MDA-MB-231 (Breast) | ~7.5 | Doxorubicin | < 1.0 |

| Hydrazone 7 | Panc-1 (Pancreatic) | ~15.0 | Doxorubicin | < 1.0 |

| (Note: Data is representative based on values reported in the literature[1][13].) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a trusted, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17] Its trustworthiness stems from its fundamental principle: only viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][18]

Caption: Standard workflow for the MTT cytotoxicity assay.

Objective: To evaluate the cytotoxic effect of novel triazole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Panc-1).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[18]

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for an appropriate exposure time (typically 48-72 hours).

-

MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for another 3-4 hours.[16] During this time, viable cells will convert the yellow MTT into insoluble purple formazan.

-

Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][19] Mix gently by shaking the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[20][21] The 1,2,4-triazole scaffold is present in established drugs like Triazolam and Alprazolam and shows significant potential in the development of new anticonvulsant agents.[21] These compounds are thought to exert their effects by modulating ion channels or enhancing GABAergic inhibition, thereby reducing neuronal hyperexcitability.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures.[22][23] Its value lies in its ability to assess a compound's capacity to prevent the spread of a seizure once initiated, a key characteristic of many effective antiepileptic drugs.[22][24] The endpoint is clear and objective: the abolition of the tonic hindlimb extension phase of the seizure.

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Objective: To evaluate the anticonvulsant activity of novel triazole derivatives in a model of generalized seizures.

Materials:

-

Male mice (e.g., ICR or CF-1 strain, 20-25 g).[25]

-

MES stimulator device.

-

Corneal electrodes.

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[22]

-

0.9% saline solution.

-

Test compounds and vehicle control.

-

Reference anticonvulsant (e.g., Phenytoin, Valproate).

Methodology:

-

Animal Dosing: Administer the test compound, vehicle, or reference drug to groups of mice (n=8-12 per group) via an appropriate route (e.g., intraperitoneal or oral).[26]

-

Time to Peak Effect (TPE): Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution to the central nervous system. This TPE is often determined in preliminary pharmacokinetic studies.

-

Electrode Preparation: Just prior to stimulation, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[22]

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[22][25]

-

Endpoint Assessment: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of this specific motor component is considered the endpoint for protection.[22]

-

Data Analysis: The activity of a compound is expressed as the number of animals protected in each group. From dose-response data, an ED50 (the dose effective in protecting 50% of animals) can be calculated.

Anti-inflammatory Activity: Mitigating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases. The 1,2,4-triazole nucleus has been incorporated into compounds designed as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[27][28][29] The search for new, safer non-steroidal anti-inflammatory drugs (NSAIDs) is a significant area of research.[27]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible in vivo model of acute inflammation.[30][31] The subcutaneous injection of carrageenan, a polysaccharide, into a rodent's paw elicits a predictable inflammatory response characterized by edema (swelling), which is quantifiable.[31][32] The model's validity comes from its sensitivity to clinically used anti-inflammatory drugs like indomethacin, which inhibit mediators like prostaglandins involved in the inflammatory cascade.[33][34]

Objective: To assess the in vivo anti-inflammatory effects of novel triazole derivatives.

Materials:

-

Male rats (e.g., Wistar or Sprague-Dawley, 150-200 g).

-

1% w/v carrageenan suspension in sterile saline.

-

Pletismometer or digital calipers for measuring paw volume/thickness.

-

Test compounds and vehicle control.

-

Reference NSAID (e.g., Indomethacin, Ibuprofen).

Methodology:

-

Animal Dosing: Administer the test compound, vehicle, or reference drug to groups of rats (n=6-8 per group) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[32][33]

-

Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

-

Inflammation Induction: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw.[32]

-

Post-Induction Measurements: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[33] The inflammatory response is typically maximal around 3-5 hours.[31]

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

The results demonstrate the compound's ability to suppress acute inflammation.

-

Conclusion and Future Directions

The 1,2,4-triazole-3-thiol scaffold remains a highly promising and versatile core for the development of novel therapeutic agents. Its proven potential across antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications justifies continued exploration. The key to unlocking its full potential lies in systematic SAR studies, where targeted modifications to the N4 and C5 positions, as well as S-alkylation of the thiol group, can be used to optimize potency, selectivity, and pharmacokinetic properties. The robust and validated experimental protocols detailed in this guide provide a reliable framework for researchers to accurately assess the biological activities of their novel derivatives and identify promising candidates for further preclinical development.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). MDPI. Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). ScienceGate. Retrieved from [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Retrieved from [Link]

-

Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2016, November 8). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

-

Maximal Electroshock Seizure Model. Melior Discovery. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021, June 30). News of Pharmacy. Retrieved from [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Retrieved from [Link]

-

1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. (2015). PubMed. Retrieved from [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer. Retrieved from [Link]

-

Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. Retrieved from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. Retrieved from [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Retrieved from [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. of DSpace. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

-

1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020, April 7). FLORE. Retrieved from [Link]

-

Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. (2012, September 15). Current Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025, July 4). ScienceGate. Retrieved from [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PMC. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025, November 17). Ankara University Journal of Faculty of Pharmacy. Retrieved from [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2011). Springer Nature Experiments. Retrieved from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PMC. Retrieved from [Link]

-

Antimicrobial Screening of Some Newly Synthesized Triazoles. ResearchGate. Retrieved from [Link]

-

Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives. (2025, August 9). Request PDF. Retrieved from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). MDPI. Retrieved from [Link]

-

Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. ScienceOpen. Retrieved from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. OUCI. Retrieved from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). ScienceGate. Retrieved from [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025, August 6). PDF. Retrieved from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). MDPI. Retrieved from [Link]

-

DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2025, January 9). ResearchGate. Retrieved from [Link]

-

Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2025, January 28). ACS Bio & Med Chem Au. Retrieved from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). PMC. Retrieved from [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004, April 15). PubMed. Retrieved from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Retrieved from [Link]

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. turkjps.org [turkjps.org]

- 5. scirp.org [scirp.org]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 11. minarjournal.com [minarjournal.com]

- 12. microbiologyjournal.org [microbiologyjournal.org]

- 13. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids [mdpi.com]

- 14. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents [ouci.dntb.gov.ua]

- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 21. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 23. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 24. scispace.com [scispace.com]

- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 26. meliordiscovery.com [meliordiscovery.com]

- 27. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 31. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. inotiv.com [inotiv.com]

- 34. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

Technical Deep Dive: Elucidating the Mechanism of Action for 4-Alkyl-5-Pyridyl-1,2,4-Triazoles

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with diverse biological targets through hydrogen bonding, dipole-dipole interactions, and coordination with metalloenzymes.[1][2][3] Within this class, 4-alkyl-5-pyridyl-1,2,4-triazoles represent a highly specialized subclass where the electronic properties of the pyridine ring (electron-withdrawing, H-bond acceptor) synergize with the lipophilic modulation of the N4-alkyl chain.

This technical guide dissects the dual-mechanistic potential of this scaffold: GABAergic modulation/Sodium Channel inhibition (Anticonvulsant) and Tyrosine Kinase inhibition (Anticancer) . It provides a rigorous analysis of Structure-Activity Relationships (SAR), detailed experimental protocols for validation, and mechanistic pathways.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The bioactivity of 4-alkyl-5-pyridyl-1,2,4-triazoles is not random; it is a function of precise molecular tuning.

The 5-Pyridyl Core (The "Anchor")

The pyridine ring at the C5 position serves two critical roles:

-

Electronic Modulation: It acts as an electron-withdrawing group, influencing the pKa of the triazole ring and enhancing the acidity of the thiol proton (in thione tautomers), which facilitates hydrogen bonding with receptor pockets (e.g., GABA-A receptor or Kinase ATP-binding sites).

-

Target Specificity: The nitrogen atom in the pyridine ring provides a secondary binding site for metal ion coordination (e.g., Heme iron in CYP enzymes) or hydrogen bonding with residues like Serine or Threonine in active sites.

The 4-Alkyl Chain (The "Gatekeeper")

The alkyl chain at the N4 position is the primary determinant of pharmacokinetics and bioavailability , particularly for Central Nervous System (CNS) targeting.

-

Lipophilicity (LogP): Activity follows a parabolic relationship with chain length.

-

Optimal Range: Ethyl (

) to Heptyl ( -

Cutoff: Chains longer than

-

-

Quantitative Data Summary

| Structural Feature | Role | Optimal Configuration | Impact on MoA |

| C5-Pyridyl | H-bond Acceptor / Electronic | 4-Pyridyl > 3-Pyridyl | Enhances receptor affinity (GABA/Kinase). |

| N4-Alkyl | BBB Permeability / Steric Fit | Critical for anticonvulsant activity (CNS entry). | |

| C3-Thione (S) | H-bond Donor/Acceptor | Thione (C=S) form | Essential for interaction with hydrophobic pockets. |

Part 2: Primary Mechanism of Action: Anticonvulsant Activity[2]

The dominant therapeutic application of 4-alkyl-5-pyridyl-1,2,4-triazoles is in the management of epilepsy. The mechanism is bimodal , acting synergistically on inhibitory and excitatory pathways.

Mechanism A: GABA-A Receptor Modulation

These derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor. Unlike benzodiazepines which bind to the

Mechanism B: Voltage-Gated Sodium Channel (VGSC) Inhibition

Secondary to GABA modulation, these compounds stabilize the inactivated state of voltage-gated sodium channels. By preventing the repetitive firing of neurons, they dampen the propagation of seizure discharges.

Pathway Visualization (DOT)

Figure 1: Dual-mechanism pathway for anticonvulsant activity involving GABAergic modulation and Sodium channel stabilization.

Part 3: Secondary Mechanism: Anticancer (Kinase Inhibition)

Recent studies indicate that 4-alkyl-5-pyridyl-1,2,4-triazoles (specifically S-substituted derivatives) function as Tyrosine Kinase Inhibitors .

-

Targets: c-Met and VEGFR-2.[4]

-

Mechanism: The triazole ring acts as a bioisostere for the ATP purine ring, occupying the ATP-binding pocket of the kinase. The pyridine nitrogen forms hydrogen bonds with the "hinge region" of the kinase, while the N4-alkyl group occupies the hydrophobic "selectivity pocket."

-

Outcome: Inhibition of phosphorylation cascades (RAS/RAF/MEK), leading to apoptosis and inhibition of angiogenesis.

Part 4: Experimental Validation Framework

To validate these mechanisms, the following self-validating experimental protocols are recommended. These protocols prioritize causality and reproducibility.

Protocol 1: Maximal Electroshock Seizure (MES) Test (In Vivo)

Purpose: To determine anticonvulsant efficacy and BBB permeability.

-

Subject Selection: Male albino mice (20-25g).

-

Drug Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

-

Control: Administer Phenytoin (25 mg/kg) as positive control.

-

Induction: Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via auricular electrodes 30 minutes post-administration.

-

Endpoint: Absence of tonic hindlimb extension (THE) indicates protection.

-

Validation: If protection is observed, perform the Rotarod Test to rule out neurotoxicity (sedation/ataxia). Causality Check: True anticonvulsants protect against MES without significant motor impairment at effective doses.

Protocol 2: Radioligand Binding Assay (In Vitro Mechanism Check)

Purpose: To confirm affinity for the GABA-A receptor benzodiazepine site.[5]

-

Tissue Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000g to isolate synaptosomal membranes.

-

Ligand: Use

-Flumazenil (specific for BDZ site). -

Incubation: Incubate membranes with

-Flumazenil (1 nM) and varying concentrations of the 4-alkyl-5-pyridyl-triazole ( -

Filtration: Rapidly filter through GF/B glass fiber filters. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and -

Interpretation: A displacement curve indicates direct interaction with the BDZ binding site. Lack of displacement suggests action at a unique allosteric site (e.g., barbiturate site) or purely Na+ channel mechanism.

Protocol 3: Molecular Docking Workflow (In Silico)

Purpose: To predict binding modes before synthesis.

-

Protein Prep: Retrieve PDB structures for GABA-A (e.g., 4COF) or c-Met (e.g., 3LQ8). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Minimize energy of the 4-alkyl-5-pyridyl-triazole using DFT (B3LYP/6-31G*).

-

Grid Generation: Center grid box on the co-crystallized ligand (e.g., flumazenil or ATP).

-

Docking: Run AutoDock Vina or Glide.

-

Scoring: Filter poses based on Binding Energy (

kcal/mol) and presence of H-bonds with key residues (e.g., Tyr157 in GABA-A).

Part 5: Experimental Workflow Diagram

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of triazole derivatives.

References

-

Plech, T., et al. (2014). Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system.[5][6] European Journal of Medicinal Chemistry. Link

-

Kaproń, B., et al. (2019). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Nadeem, H., et al. (2013).[7] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Link

-

Hammed, A.D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.[8] Annals of Medical and Health Sciences Research. Link

-

Zhang, S., et al. (2018). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents. European Journal of Medicinal Chemistry. Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. amhsr.org [amhsr.org]

"protocol for synthesizing 4-Butyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol"

The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its profound anti-tubercular, antimicrobial, and anti-inflammatory properties[1]. The synthesis of 4-butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol represents a classic, highly efficient two-step heterocyclization process.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide details the mechanistic causality behind each reagent choice, integrates self-validating quality control steps, and provides the field-proven insights necessary to ensure high yield and high purity in your drug development workflows.

Reaction Pathway & Mechanistic Causality

The synthesis relies on the robust reactivity of isonicotinic acid hydrazide (isoniazid) and butyl isothiocyanate. The workflow is divided into two distinct chemical transformations[2]:

-

Nucleophilic Addition (Intermediate Formation): The terminal primary amine of isoniazid—highly nucleophilic due to the alpha-effect—attacks the highly electrophilic central carbon of butyl isothiocyanate. This yields the linear intermediate, 1-isonicotinoyl-4-butylthiosemicarbazide.

-

Base-Catalyzed Cyclodehydration: In the presence of a strong aqueous base (NaOH), the internal nitrogen of the thiosemicarbazide is deprotonated. This enhances its nucleophilicity, driving an intramolecular attack on the adjacent carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels a water molecule, yielding the thermodynamically stable, aromatic 1,2,4-triazole ring[1].

Workflow for the synthesis of 4-butyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Reagents and Stoichiometry

To ensure a self-validating system, precise stoichiometric ratios must be maintained. A slight excess of the isothiocyanate ensures the complete consumption of the hydrazide, preventing difficult downstream purification.

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| Isonicotinic acid hydrazide | 137.14 | 1.0 eq | 1.37 g (10.0 mmol) | Primary starting material / Nucleophile |

| Butyl isothiocyanate | 115.19 | 1.05 eq | 1.21 g (10.5 mmol) | Electrophilic coupling partner |

| Absolute Ethanol | 46.07 | Solvent | 30.0 mL | Reaction medium (Phase 1) |

| Sodium Hydroxide (2N) | 40.00 | Excess | 20.0 mL | Base catalyst for cyclization |

| Hydrochloric Acid (2N) | 36.46 | Titrant | As needed | Isoelectric precipitation |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Thiosemicarbazide Intermediate

Causality Insight: Absolute ethanol is chosen as the solvent because it fully dissolves both starting materials at reflux while preventing the competitive hydrolysis of the isothiocyanate that would occur in aqueous media.

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.37 g (10.0 mmol) of isonicotinic acid hydrazide in 30 mL of absolute ethanol.

-

Addition: Slowly add 1.21 g (10.5 mmol) of butyl isothiocyanate dropwise over 5 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) for 3 to 4 hours.

-

Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1 v/v). The reaction is complete when the UV-active spot corresponding to isoniazid (lower Rf) completely disappears.

-

Isolation: Remove the heat and allow the flask to cool to room temperature. Transfer the flask to an ice-water bath for 30 minutes to maximize crystallization.

-

Filtration: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted isothiocyanate. Dry thoroughly in a vacuum desiccator.

Phase 2: Base-Catalyzed Intramolecular Cyclization